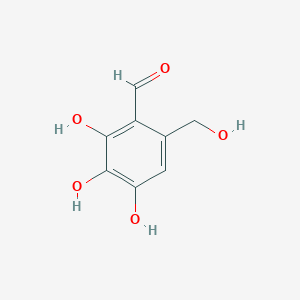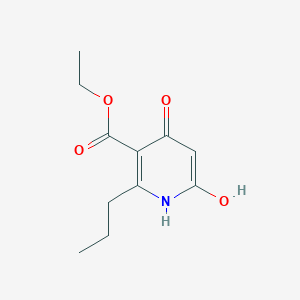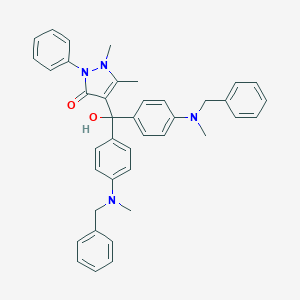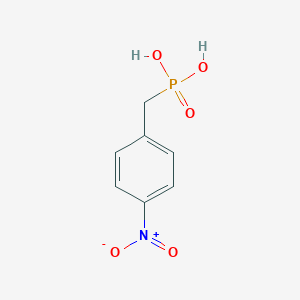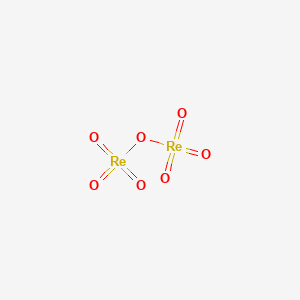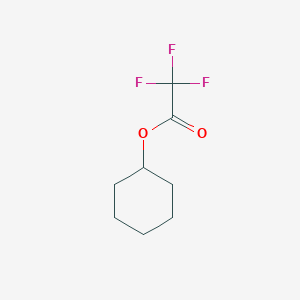
Cyclohexyl trifluoroacetate
Overview
Description
Cyclohexyl trifluoroacetate (CTFA) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and other organic solvents. CTFA is a versatile chemical that can be used in a variety of applications, including synthesis, analysis, and research.
Mechanism of Action
Cyclohexyl trifluoroacetate is an ester that can undergo hydrolysis in the presence of water or aqueous solutions. The hydrolysis of Cyclohexyl trifluoroacetate yields cyclohexanol and trifluoroacetic acid. The mechanism of action of Cyclohexyl trifluoroacetate is based on its ability to undergo hydrolysis, which makes it a useful reagent in organic synthesis and analysis.
Biochemical and Physiological Effects:
Cyclohexyl trifluoroacetate has no known biochemical or physiological effects in humans or animals. It is considered to be a relatively safe compound when handled properly in a laboratory setting. However, it is important to follow proper safety procedures when handling Cyclohexyl trifluoroacetate, as it can be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
Cyclohexyl trifluoroacetate has several advantages for use in laboratory experiments. It is a versatile chemical that can be used in a variety of applications, including synthesis and analysis. It is also relatively easy to synthesize and handle in a laboratory setting. However, Cyclohexyl trifluoroacetate has some limitations as well. It is not a very reactive compound and may require the use of a catalyst or other reagents to facilitate reactions. Additionally, Cyclohexyl trifluoroacetate is not suitable for use in certain types of reactions, such as those that require acidic or basic conditions.
Future Directions
There are several future directions for the use of Cyclohexyl trifluoroacetate in scientific research. One potential area of research is the development of new synthetic methods using Cyclohexyl trifluoroacetate as a reagent. Another area of research is the investigation of the mechanism of action of Cyclohexyl trifluoroacetate and its derivatives. Additionally, Cyclohexyl trifluoroacetate may have potential applications in the development of new pharmaceuticals or other organic compounds. Further research is needed to explore these and other potential applications of Cyclohexyl trifluoroacetate in scientific research.
Conclusion:
In conclusion, Cyclohexyl trifluoroacetate is a versatile chemical that is widely used in scientific research. It is a useful reagent for the synthesis and analysis of various organic compounds. Cyclohexyl trifluoroacetate has no known biochemical or physiological effects in humans or animals and is considered to be a relatively safe compound when handled properly. However, it is important to follow proper safety procedures when handling Cyclohexyl trifluoroacetate in a laboratory setting. There are several future directions for the use of Cyclohexyl trifluoroacetate in scientific research, including the development of new synthetic methods and the investigation of its mechanism of action.
Scientific Research Applications
Cyclohexyl trifluoroacetate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Cyclohexyl trifluoroacetate is also used in the analysis of compounds by gas chromatography-mass spectrometry (GC-MS).
properties
CAS RN |
1549-45-7 |
|---|---|
Product Name |
Cyclohexyl trifluoroacetate |
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
cyclohexyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
MJNDVDVTLSBDLB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C(F)(F)F |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
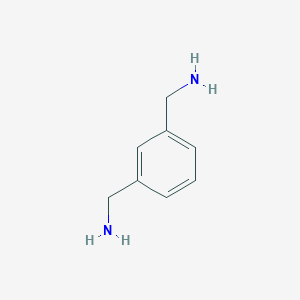
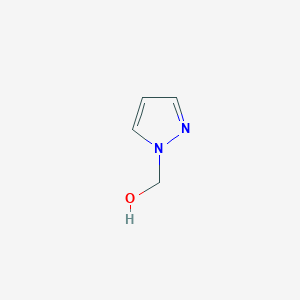
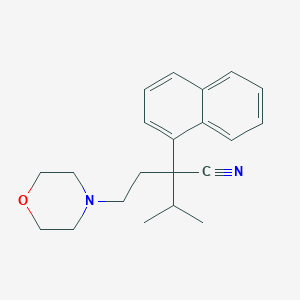
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
